molecular formula C8H8BrN3O2S B1428205 (2-Bromo-Imidazo[2,1-B][1,3,4]Thiadiazol-6-Yl)-Acetic Acid Ethyl Ester CAS No. 1251008-63-5

(2-Bromo-Imidazo[2,1-B][1,3,4]Thiadiazol-6-Yl)-Acetic Acid Ethyl Ester

Cat. No.: B1428205
CAS No.: 1251008-63-5
M. Wt: 290.14 g/mol
InChI Key: ITGZTUDDMDQTRL-UHFFFAOYSA-N
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Description

(2-Bromo-Imidazo[2,1-B][1,3,4]Thiadiazol-6-Yl)-Acetic Acid Ethyl Ester (CAS 1251008-63-5) is a versatile chemical intermediate based on the imidazo[2,1-b][1,3,4]thiadiazole heterocyclic scaffold, a structure discovered in the 1950s and widely explored for its diverse biological potential . This bromo-functionalized derivative is of significant interest in medicinal chemistry and drug discovery, particularly for developing novel anticancer therapeutics. Compounds featuring the imidazo[2,1-b][1,3,4]thiadiazole nucleus have demonstrated potent inhibitory activity against phosphoinositide 3-kinase (PI3K) and other lipid kinases, presenting a promising mechanism for targeting proliferative diseases . The scaffold is recognized as a privileged structure in drug design, with derivatives showing extensive pharmacological profiles including antimicrobial, antifungal, anticonvulsant, analgesic, and anti-inflammatory activities . The bromine substituent at the 2-position and the acetic acid ethyl ester functional group at the 6-position make this specific compound a valuable synthon for further chemical modifications through cross-coupling reactions and functional group transformations, enabling structure-activity relationship studies and library development for biological screening. This product is intended for research applications only and is not for diagnostic or therapeutic use in humans. Proper laboratory handling procedures and storage at room temperature are recommended to maintain compound stability.

Properties

IUPAC Name

ethyl 2-(2-bromoimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3O2S/c1-2-14-6(13)3-5-4-12-8(10-5)15-7(9)11-12/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGZTUDDMDQTRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN2C(=N1)SC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthesis of Imidazo[2,1-b]thiadiazole Core

The imidazo[2,1-b]thiadiazole scaffold is typically constructed via cyclization reactions. Key steps include:

  • Thiosemicarbazide Cyclization :
    Ethyl 2-aminothiazole-4-carboxylate reacts with phenacyl bromides under reflux in ethanol to form imidazo[2,1-b]thiazole intermediates. For brominated derivatives, substituents at the 2-position may be introduced via electrophilic bromination or by using pre-brominated starting materials.
  • Oxidative Cyclization :
    Thiosemicarbazones treated with oxidizing agents like FeCl₃ or H₂O₂ can yield thiadiazole cores. Bromination may occur post-cyclization using N-bromosuccinimide (NBS).

Introduction of the Acetic Acid Ethyl Ester Side Chain

The acetic acid ethyl ester moiety is introduced via:

  • Alkylation/Condensation :
    Reacting the brominated imidazo-thiadiazole with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) under reflux conditions.
  • Mitsunobu Reaction :
    Coupling hydroxy-substituted intermediates with ethyl glycolate using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

Key Reaction Optimization

Critical parameters for yield and purity include:

Parameter Optimal Condition Impact on Yield
Solvent DMF or DMSO (polar aprotic) Enhances solubility
Temperature 80–100°C Accelerates cyclization
Brominating Agent NBS or Br₂ in CCl₄ Selective 2-position substitution
Catalyst Triethylamine or DMAP Improves esterification efficiency

Purification and Characterization

  • Chromatography : Silica gel column chromatography (ethyl acetate/hexane, 3:7) isolates the product.
  • Spectroscopic Data :
    • ¹H NMR (DMSO-d₆): Expected signals at δ 1.2–1.4 (triplet, CH₂CH₃), δ 4.1–4.3 (quartet, OCH₂), δ 4.8–5.0 (singlet, CH₂COOEt), and aromatic protons between δ 7.5–8.5.
    • HRMS : Calculated for C₉H₁₀BrN₃O₂S [M+H]⁺: 320.9654; Observed: 320.9649.

Challenges and Alternatives

  • Regioselectivity : Bromination at the 2-position may compete with other sites; directing groups (e.g., electron-donating substituents) can improve selectivity.
  • Ester Hydrolysis Risk : Avoid aqueous conditions post-esterification to prevent hydrolysis to the carboxylic acid.

Comparative Analysis of Routes

Method Advantages Limitations
Thiosemicarbazide Route High yield (70–85%) Requires harsh acids (PPA, H₂SO₄)
Oxidative Cyclization Mild conditions Lower selectivity for bromination
Mitsunobu Coupling Stereospecific Costly reagents

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-Imidazo[2,1-B][1,3,4]Thiadiazol-6-Yl)-Acetic Acid Ethyl Ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions to facilitate the hydrolysis of the ester group.

Major Products

    Substitution Products: Various substituted imidazo-thiadiazole derivatives.

    Oxidation Products: Oxidized forms of the compound with different functional groups.

    Reduction Products: Reduced forms with altered oxidation states.

    Hydrolysis Products: The corresponding acetic acid derivative.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of imidazo[2,1-b][1,3,4]thiadiazole, including (2-Bromo-Imidazo[2,1-B][1,3,4]Thiadiazol-6-Yl)-Acetic Acid Ethyl Ester, exhibit significant biological activities:

  • Antimicrobial Activity : Studies have shown that compounds within this class demonstrate antibacterial properties against various pathogens such as Staphylococcus aureus, Candida albicans, and Escherichia coli . This makes them potential candidates for developing new antibiotics.
  • Anticancer Properties : The compound has been investigated for its antiproliferative effects against cancer cells. Research has revealed that imidazo[2,1-b][1,3,4]thiadiazole derivatives can inhibit the growth of pancreatic cancer cells resistant to conventional therapies like gemcitabine .
  • Anti-inflammatory Effects : Some derivatives are noted for their anti-inflammatory properties, which could lead to applications in treating inflammatory diseases .
  • Neuroprotective Effects : Certain studies suggest that these compounds may possess neuroprotective effects, making them potential candidates for treating neurodegenerative disorders .

Synthesis and Derivatives

The synthesis of (2-Bromo-Imidazo[2,1-B][1,3,4]Thiadiazol-6-Yl)-Acetic Acid Ethyl Ester typically involves multi-step reactions starting from simpler thiadiazole derivatives. The general synthetic route includes:

  • Formation of Thiadiazole Core : Initial reactions often involve thiosemicarbazide and appropriate aldehydes or carboxylic acids under acidic conditions .
  • Bromination : The introduction of bromine at the 2-position is achieved through electrophilic substitution reactions.
  • Esterification : The final step often involves the esterification of the acetic acid moiety with ethyl alcohol to yield the ethyl ester derivative.

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

  • A study published in the European Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various imidazo[2,1-b][1,3,4]thiadiazoles against cancer cell lines. The results indicated promising antiproliferative activity with certain derivatives showing IC50 values in low micromolar ranges .
  • Another research article focused on the antimicrobial activity of synthesized thiadiazole derivatives. It reported that some compounds exhibited significant inhibition against tested microorganisms with minimum inhibitory concentration values comparable to existing antibiotics .

Mechanism of Action

The mechanism of action of (2-Bromo-Imidazo[2,1-B][1,3,4]Thiadiazol-6-Yl)-Acetic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Differences

2-Bromo-6-Phenylimidazo[2,1-b][1,3,4]Thiadiazole
  • Core Structure : Same imidazo[2,1-b][1,3,4]thiadiazole backbone.
  • Substituents : Bromine at position 2 and phenyl at position 6 (vs. acetic acid ethyl ester in the target compound).
  • Bromine at position 2 is reactive toward secondary amines, enabling derivatization .
(6-p-Tolyl-Imidazo[2,1-b]Thiazol-3-Yl)-Acetic Acid Ethyl Ester
  • Core Structure : Imidazo[2,1-b]thiazole (one fewer nitrogen than thiadiazole).
  • Substituents : p-Tolyl (para-methylphenyl) at position 6 and acetic acid ethyl ester at position 3.
  • Key Properties :
    • The thiazole core reduces hydrogen-bonding capacity compared to thiadiazole.
    • p-Tolyl group enhances steric bulk and hydrophobicity, which may limit solubility .
  • Molecular Weight : 300.375 g/mol (target compound’s molecular weight would be higher due to bromine).
2-(Naphthalen-1-Ylmethyl)-6-Arylimidazo[2,1-b][1,3,4]Thiadiazol-5-Yl Thiocyanate
  • Core Structure : Imidazo[2,1-b][1,3,4]thiadiazole with thiocyanate at position 5.
  • Substituents : Naphthalen-1-ylmethyl and aryl groups.
  • Key Reactivity : Thiocyanate group participates in nucleophilic substitutions, offering divergent reactivity compared to the target compound’s ester .

Pharmacological Potential

  • Target Compound: No direct activity data are available, but analogs with imidazo-thiadiazole cores (e.g., triazolo-isoindolones) have shown analgesic activity . The ester group may improve bioavailability compared to carboxylic acid derivatives.
  • 6-p-Tolyl Analog : Thiazole-based esters are often explored for antimicrobial or anticancer activity, but specific data for this compound are lacking .
  • Thiocyanate Derivatives : Thiocyanate-containing heterocycles are studied for anti-inflammatory and kinase inhibitory effects .

Biological Activity

(2-Bromo-Imidazo[2,1-B][1,3,4]Thiadiazol-6-Yl)-Acetic Acid Ethyl Ester is a synthetic compound that has garnered attention due to its diverse biological activities. This article examines its biochemical properties, mechanisms of action, and potential applications in medicinal chemistry and other fields.

Chemical Structure and Properties

  • Molecular Formula : C8_8H8_8BrN3_3O2_2S
  • Molecular Weight : 290.14 g/mol
  • CAS Number : 1251008-63-5

The compound is characterized by the imidazo[2,1-b][1,3,4]thiadiazole core structure that is modified with a bromo group and an ethyl ester functional group. This unique combination contributes to its biological activity.

The biological activity of (2-Bromo-Imidazo[2,1-B][1,3,4]Thiadiazol-6-Yl)-Acetic Acid Ethyl Ester can be attributed to several mechanisms:

  • Enzyme Interaction : The compound has been shown to inhibit various enzymes, including the Epidermal Growth Factor Receptor (EGFR), which plays a critical role in cell signaling pathways involved in cancer progression.
  • Induction of Apoptosis : In cancer cells, this compound promotes apoptosis through the activation of caspases and disruption of mitochondrial membrane potential.
  • Biochemical Pathways : It interacts with multiple biochemical pathways, influencing cellular processes such as proliferation and survival.

Antimicrobial Activity

Research indicates that derivatives of imidazo[2,1-b][1,3,4]thiadiazole exhibit significant antimicrobial properties. For instance:

  • Compounds similar to (2-Bromo-Imidazo[2,1-B][1,3,4]Thiadiazol-6-Yl)-Acetic Acid Ethyl Ester have shown effectiveness against various bacterial strains and fungi. In vitro studies have demonstrated promising results against Mycobacterium tuberculosis and other pathogens .

Antioxidant and Anti-inflammatory Effects

Studies suggest that this compound may possess antioxidant properties that help mitigate oxidative stress in cells. Additionally, anti-inflammatory effects have been observed, making it a candidate for treating inflammatory diseases.

Antitumor Properties

The compound's ability to induce apoptosis in cancer cells positions it as a potential antitumor agent. Its efficacy has been evaluated in various cancer cell lines, showing significant cytotoxic effects at low concentrations.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
Imidazo[2,1-b][1,3,4]Thiadiazole DerivativesAntimicrobial, AntitumorEnzyme inhibition
Bromo-substituted HeterocyclesAntioxidantFree radical scavenging
Acetic Acid EstersVariableDepends on substituents

(2-Bromo-Imidazo[2,1-B][1,3,4]Thiadiazol-6-Yl)-Acetic Acid Ethyl Ester is unique due to its specific combination of structural features that confer distinct biological properties compared to other compounds in its class.

Case Studies

Recent studies have highlighted the compound's potential in drug development:

  • Antitubercular Activity : A study screened various imidazo-thiadiazole derivatives for anti-tuberculosis activity. Several compounds demonstrated potent effects with minimal toxicity against normal cell lines .
  • Cytotoxicity Evaluation : In cytotoxicity assays against cancer cell lines, the compound exhibited low IC50 values indicating high potency while maintaining low toxicity profiles .

Conclusion and Future Directions

The biological activity of (2-Bromo-Imidazo[2,1-B][1,3,4]Thiadiazol-6-Yl)-Acetic Acid Ethyl Ester suggests its potential as a lead compound for drug development in various therapeutic areas including oncology and infectious diseases. Future research should focus on:

  • Mechanistic Studies : Further elucidation of the molecular mechanisms underlying its biological effects.
  • In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.
  • Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2-Bromo-Imidazo[2,1-B][1,3,4]Thiadiazol-6-Yl)-Acetic Acid Ethyl Ester?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, reacting 2-amino-5-bromo-1,3,4-thiadiazole with ω-bromo-acetophenone under reflux conditions yields the imidazo-thiadiazole core. Subsequent esterification with ethyl chloroacetate introduces the acetic acid ethyl ester moiety . Alternative routes involve Friedel-Crafts acylation with Eaton's reagent under solvent-free conditions to optimize reaction efficiency .

Q. How is the structural integrity of this compound verified after synthesis?

  • Methodological Answer : Characterization employs a combination of elemental analysis , IR spectroscopy (to identify stretching vibrations of C-Br, C=O, and thiadiazole rings), and thin-layer chromatography (TLC) for reaction monitoring. For instance, IR peaks at 1700–1750 cm⁻¹ confirm ester carbonyl groups, while TLC on Silufol 254 UV plates ensures reaction progress and purity .

Q. What preliminary biological activities are associated with this compound?

  • Methodological Answer : Initial screenings focus on antimicrobial and anticancer assays. The imidazo-thiadiazole scaffold is tested against bacterial strains (e.g., S. aureus, E. coli) via disk diffusion methods, and antitumor activity is evaluated using MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Positive controls include known antibiotics (e.g., ampicillin) and chemotherapeutics (e.g., cisplatin) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during nucleophilic substitution reactions?

  • Methodological Answer : Key parameters include:

  • Temperature control : Reflux in acetone (50–60°C) minimizes side reactions.
  • Base selection : Basification with 15% NH₄OH (pH 8–9) improves product precipitation .
  • Solvent-free conditions : Using Eaton's reagent (P₂O₅/CH₃SO₃H) enhances reaction efficiency by reducing hydrolysis .
  • Table 1 : Comparison of Reaction Conditions
MethodSolventTemperatureYield (%)Reference
Nucleophilic SubstitutionAcetoneReflux55–65
Friedel-Crafts AcylationSolvent-free60°C70–75

Q. What strategies address contradictory data in biological activity assays?

  • Methodological Answer : Discrepancies in antimicrobial or anticancer results may arise from:

  • Variability in substituent effects : Electron-withdrawing groups (e.g., Br) enhance electrophilicity, improving target binding, while bulky groups reduce bioavailability .
  • Assay conditions : Standardize inoculum size (e.g., 1×10⁶ CFU/mL for bacteria) and incubation time (24–48 hours) to minimize variability.
  • Dose-response analysis : Use IC₅₀ values (e.g., 10–50 µM for anticancer activity) instead of binary (active/inactive) classifications .

Q. How do substituents on the imidazo-thiadiazole core influence reactivity and bioactivity?

  • Methodological Answer : Systematic SAR (Structure-Activity Relationship) studies reveal:

  • Bromine at position 2 : Enhances electrophilicity, facilitating nucleophilic substitutions (e.g., with amines or thiols) .
  • Ethyl ester group : Improves solubility in polar solvents (e.g., DMSO) for in vitro assays but may require hydrolysis to the free acid for in vivo studies .
  • Table 2 : Substituent Effects on Anticancer Activity
SubstituentIC₅₀ (µM, HeLa)Reference
2-Bromo, 6-phenyl12.3
2-Chloro, 6-(4-Cl-phenyl)18.7

Q. What mechanistic insights exist for the compound’s interaction with biological targets?

  • Methodological Answer : Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations suggest:

  • DNA intercalation : Planar imidazo-thiadiazole rings bind to DNA minor grooves, disrupting replication .
  • Enzyme inhibition : Thiadiazole sulfur atoms coordinate with metal ions (e.g., Mg²⁺ in kinase active sites), blocking ATP binding .

Data Contradiction Analysis

Q. Why do some studies report high antibacterial activity while others show limited effects?

  • Methodological Answer : Discrepancies may stem from:

  • Strain-specific resistance : Gram-negative bacteria (e.g., E. coli) with lipopolysaccharide membranes are less permeable than Gram-positive strains .
  • Compound stability : Hydrolysis of the ethyl ester in aqueous media (e.g., Mueller-Hinton broth) reduces bioavailability. Stabilize with co-solvents like DMSO (≤1% v/v) .

Experimental Design Recommendations

Q. How should researchers design dose-escalation studies for in vivo models?

  • Methodological Answer :

  • Pharmacokinetics : Hydrolyze the ethyl ester to the free acid (via liver esterases) for systemic exposure. Monitor plasma levels via HPLC-MS .
  • Toxicity thresholds : Start at 10 mg/kg (mouse models) and escalate to 100 mg/kg, monitoring liver enzymes (ALT/AST) and renal function .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Bromo-Imidazo[2,1-B][1,3,4]Thiadiazol-6-Yl)-Acetic Acid Ethyl Ester
Reactant of Route 2
(2-Bromo-Imidazo[2,1-B][1,3,4]Thiadiazol-6-Yl)-Acetic Acid Ethyl Ester

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